
Cambridge id 7010249
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Overview
Description
Cambridge ID 7010249 is a compound listed in the Crystallography Open Database. This compound has been studied for its unique structural and chemical properties, making it a subject of interest in various scientific fields.
Chemical Reactions Analysis
Cambridge ID 7010249 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cambridge ID 7010249 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential interactions with biological macromolecules. In medicine, it is being explored for its potential therapeutic properties. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cambridge ID 7010249 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cambridge ID 7010249 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structural features and chemical properties. this compound stands out due to its specific interactions and applications in various scientific fields.
Conclusion
This compound is a compound of significant interest in scientific research due to its unique properties and wide range of applications. Its preparation methods, chemical reactions, and mechanism of action make it a valuable compound for further study and development.
Q & A
How to formulate a research question for studying Cambridge id 7010249 that aligns with scientific rigor?
A well-structured research question must be specific, measurable, and theoretically grounded . Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate its viability . For example:
- "How does the molecular structure of this compound influence its reactivity under varying pH conditions?"
Avoid vagueness (e.g., "What is this compound?") and instead focus on mechanistic or functional relationships . Align the question with gaps in existing literature (e.g., unresolved interactions noted in prior studies) .
Q. What methodologies are recommended for accessing this compound-related data or materials for academic research?
Researchers must first review publicly available datasets (e.g., Cambridge English Corpus) and adhere to copyright terms . If unpublished data is required:
Submit a formal request to Cambridge via research@cambridgeenglish.org
, including:
- Clear research objectives and methodology.
- Ethical approval and institutional support (for graduate students).
- A data-sharing agreement outlining usage restrictions .
Prioritize primary data collection (e.g., lab experiments, surveys) to ensure alignment with your research design .
Q. How to select an appropriate research design for studying this compound?
- Experimental designs are ideal for causal inference (e.g., manipulating variables like temperature to observe effects on stability) .
- Longitudinal designs track changes over time (e.g., degradation patterns of this compound under controlled conditions) .
- Mixed-methods approaches combine quantitative assays with qualitative case studies to address multi-dimensional questions (e.g., structural analysis paired with behavioral observations in applied settings) .
Q. How to address contradictions in experimental data involving this compound?
Triangulate data sources : Validate findings using multiple methods (e.g., spectroscopy, chromatography, computational modeling) .
Conduct sensitivity analyses : Test whether outliers or measurement errors skew results .
Replicate experiments : Ensure consistency across independent trials, adjusting variables like reagent purity or environmental controls .
Document discrepancies transparently in publications to guide future research .
Q. What strategies ensure theoretical relevance when designing experiments for this compound?
Link hypotheses to established theories : For example, apply reaction kinetics frameworks to predict this compound’s behavior in catalytic processes .
Use conceptual models : Map variables (e.g., molecular weight, solubility) to broader phenomena (e.g., bioavailability) .
Critically evaluate assumptions : Test whether existing theories adequately explain anomalous results (e.g., unexpected byproducts in synthesis pathways) .
Q. What challenges arise in longitudinal studies of this compound, and how to mitigate them?
- Sample degradation : Implement cryopreservation or inert atmosphere protocols to maintain integrity .
- Data consistency : Standardize measurement tools and calibrate equipment at regular intervals .
- Attrition control : Use stratified sampling to account for variability in long-term experiments .
Advanced statistical models (e.g., time-series analysis) can isolate temporal trends from noise .
Properties
IUPAC Name |
4-[(E)-[2-(4-chlorophenyl)-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O6S/c1-24(2)32(29,30)17-10-6-15(7-11-17)20(26)18-19(14-4-8-16(23)9-5-14)25(12-13-31-3)22(28)21(18)27/h4-11,19,26H,12-13H2,1-3H3/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXWEDNGPYNDLN-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)Cl)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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